

# Comprehensive Structural Profiling: 5-Chloro-4-iodo-2,3-dimethoxypyridine

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## Compound of Interest

Compound Name: 5-Chloro-4-iodo-2,3-dimethoxypyridine

CAS No.: 1299607-43-4

Cat. No.: B1487655

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## Executive Technical Summary

**5-Chloro-4-iodo-2,3-dimethoxypyridine** is a highly functionalized pyridine scaffold serving as a strategic "linchpin" in diversity-oriented synthesis. Its value lies in the orthogonal reactivity of its halogen substituents: the C4-iodine atom is highly labile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at low temperatures, while the C5-chlorine atom remains inert, preserving a handle for subsequent late-stage diversification.

Correct structural assignment is critical; the regiochemical outcome of its synthesis (C4-iodination vs. C6-iodination) determines downstream utility. This guide details a self-validating analytical workflow to unambiguously confirm the 2,3-dimethoxy-4-iodo-5-chloro substitution pattern.

## Synthesis & Regiochemical Origin

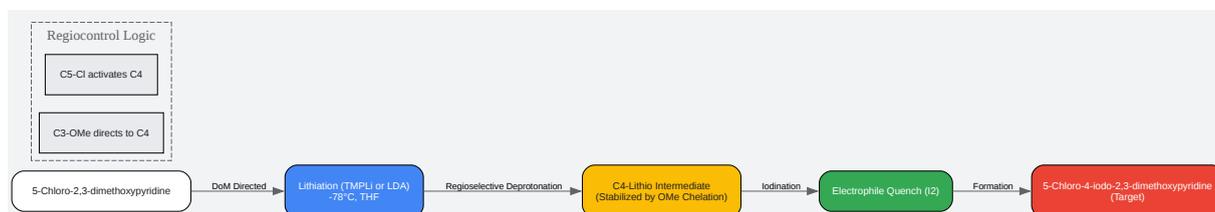
To understand the structure, one must understand its genesis. The molecule is typically synthesized via Directed Ortho Metalation (DoM) of 5-chloro-2,3-dimethoxypyridine.

## The Cooperative Directing Effect

The regioselectivity is governed by the cooperative directing effects of the C3-methoxy group and the C5-chlorine atom.

- C3-OMe: A strong Directed Metalation Group (DMG) that chelates lithium, directing deprotonation to the ortho position (C4).
- C5-Cl: An inductively withdrawing group that acidifies the adjacent protons (C4 and C6).
- Outcome: The C4 position is synergistically activated by both the C3-OMe (chelation) and C5-Cl (induction), making it the exclusive site of lithiation/iodination.

## Diagram 1: Synthesis & Regioselectivity Pathway



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Caption: Figure 1. Regioselective synthesis pathway driven by cooperative directing effects (DoM).

## Molecular Structure Analysis (The Core) The "Self-Validating" NMR Protocol

The primary challenge in analyzing poly-substituted pyridines is distinguishing between regioisomers (e.g., 4-iodo vs. 6-iodo). The following protocol uses Nuclear Overhauser Effect (NOE) as a binary decision gate.

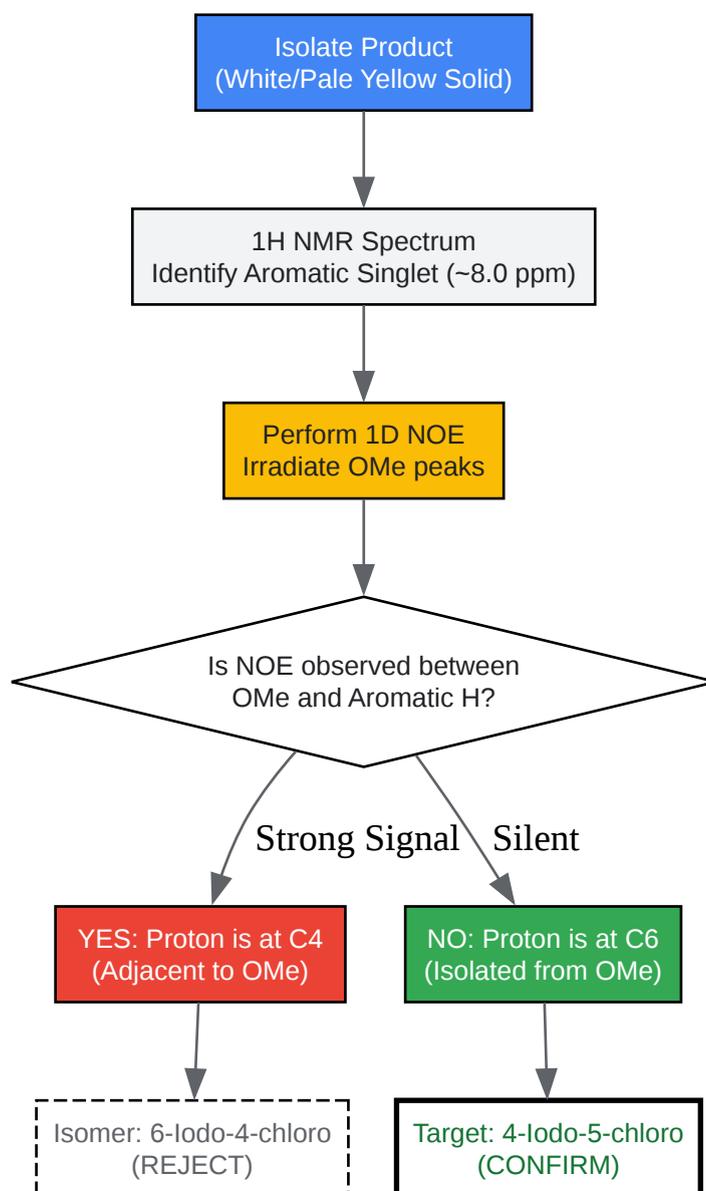
### The Hypothesis[1][2][3][4][5][6][7][8][9][10][11]

- Target Structure (4-Iodo): The single aromatic proton is at C6. It is flanked by the Ring Nitrogen and the C5-Chlorine. It is spatially distant from the methoxy groups.
- Undesired Isomer (6-Iodo): The single aromatic proton is at C4. It is spatially adjacent to the C3-Methoxy group.

## Experimental Workflow

- 1H NMR Acquisition: Acquire a standard proton spectrum in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
  - Expected Signal: A sharp singlet integrating to 1H (the aromatic proton) typically between 7.80 – 8.20 ppm (deshielded by alpha-nitrogen).
- 1D NOE / NOESY Experiment: Irradiate the methoxy signals (3.8 - 4.0 ppm).
- Validation Logic:
  - Result A (Target): NOE enhancement observed only between methoxy groups. NO enhancement of the aromatic singlet. -> CONFIRMED: Proton is at C6 (Target).
  - Result B (Isomer): Strong NOE enhancement observed between C3-OMe and the aromatic singlet. -> REJECTED: Proton is at C4.

## Diagram 2: NMR Logic Tree for Structural Assignment



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Caption: Figure 2. Binary decision tree for confirming regiochemistry via NOE spectroscopy.

## Quantitative Data Summary

The following table summarizes the expected spectral characteristics derived from substituent chemical shift increments (SCS) and validated against similar pyridine congeners.

Analytical Mode	Signal / Parameter	Expected Value	Structural Insight
1H NMR	$\delta$ (H-C6)	7.95 $\pm$ 0.15 ppm (s, 1H)	Deshielded by N-atom; singlet confirms full substitution at C2-C5.
1H NMR	$\delta$ (OMe)	3.90 - 4.05 ppm (s, 6H)	Two distinct singlets (C2 vs C3) or overlapping; confirms dimethoxy motif.
13C NMR	C-I (C4)	95 - 105 ppm	Significant upfield shift due to Iodine's "Heavy Atom Effect".
13C NMR	C-Cl (C5)	120 - 130 ppm	Typical aromatic chloride shift.
MS (ESI+)	Isotope Pattern	M (100%) / M+2 (32%)	Characteristic 3:1 ratio of Chlorine. Iodine is monoisotopic (no M+2 contribution).
HRMS	[M+H] <sup>+</sup>	299.9283 (Calc.)	Formula: C7H8ClINO2

## Functional Reactivity Profile

For drug development professionals, the utility of this molecule is defined by its Chemo-selectivity.

## Orthogonal Cross-Coupling

The bond dissociation energy (BDE) difference between C-I and C-Cl allows for sequential functionalization.

- Site A (C4-Iodo): Reacts at Room Temperature (RT) to 50°C.
  - Reagents: Aryl boronic acids (Suzuki), Terminal alkynes (Sonogashira).

- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>.
- Site B (C5-Chloro): Requires elevated temperatures (>90°C) or specialized ligands (e.g., Buchwald ligands like XPhos).
- Implication: You can install a complex R-group at C4 without disturbing the C5-Cl handle.

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